molecular formula C4H8O4 B1360284 Methyl 2,3-dihydroxypropanoate CAS No. 15909-76-9

Methyl 2,3-dihydroxypropanoate

Cat. No. B1360284
CAS RN: 15909-76-9
M. Wt: 120.1 g/mol
InChI Key: COFCNNXZXGCREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dihydroxypropanoate is a natural product found in Broussonetia papyrifera and Begonia nantoensis with data available.

Scientific Research Applications

Enantiomer Preparation and Stereochemistry

  • Methyl 2,3-dihydroxypropanoate is used in the preparation of optically pure enantiomers. These enantiomers are obtained by chromatographic separation, followed by hydrolysis and methylation. Their absolute stereochemistries are established by conversion into 3-O-acetyl derivatives, which have known configurations. This process is significant in the field of stereochemistry and optical purity determination (Rodriguez, Markey, & Ziffer, 1993).

Synthesis and Conversion Processes

  • The compound is involved in various synthesis processes. For instance, it is used in the Baylis-Hillman reaction for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates (Basavaiah, Padmaja, & Satyanarayana, 2000). Additionally, it acts as an intermediate in the synthesis of various compounds, such as (propane-)1,3-diol (Yu-zhou & Zhen-kang, 2008).

Role in Crystal Structure Analysis

  • Methyl 2,3-dihydroxypropanoate also finds application in crystal structure analysis. The molecule's structure is studied for its properties, such as intermolecular hydrogen bonds, which contribute to its two-dimensional structure in crystals (Li, Wang, Fu, & Liu, 2007).

Application in Drug Synthesis

  • This compound is crucial in the synthesis of important drugs. For example, it is used in the enantioselective synthesis of the cardiac drug (+)-cis-(2S,3S)-diltiazem (Watson et al., 1990).

Contribution to Organic Chemistry and Material Science

  • In organic chemistry, it serves as a building block for various complex molecules. For instance, it is used in the creation of optically active organoiron complexes, illustrating its utility as a chiral 3-hydroxypropionate-2,3-dication equivalent (Chu, Zhen, Zhu, & Rosenblum, 1992). It also plays a role in the synthesis of novel PEDOTs (Poly(3,4-ethylenedioxythiophene)) for selective recognition of specific enantiomers in material science (Dong et al., 2015).

properties

CAS RN

15909-76-9

Product Name

Methyl 2,3-dihydroxypropanoate

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

methyl 2,3-dihydroxypropanoate

InChI

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3

InChI Key

COFCNNXZXGCREM-UHFFFAOYSA-N

SMILES

COC(=O)C(CO)O

Canonical SMILES

COC(=O)C(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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